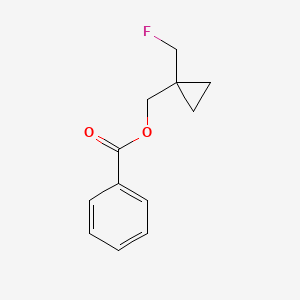

(1-(Fluoromethyl)cyclopropyl)methyl benzoate

Description

(1-(Fluoromethyl)cyclopropyl)methyl benzoate is a synthetic benzoate ester featuring a cyclopropane ring substituted with a fluoromethyl group. The compound’s structure combines the steric strain of the cyclopropane ring with the electronegative fluorine atom, which may influence its chemical reactivity, metabolic stability, and biological activity. Fluorine’s electron-withdrawing nature could enhance hydrolytic stability compared to hydroxymethyl or aminomethyl analogs .

Properties

Molecular Formula |

C12H13FO2 |

|---|---|

Molecular Weight |

208.23 g/mol |

IUPAC Name |

[1-(fluoromethyl)cyclopropyl]methyl benzoate |

InChI |

InChI=1S/C12H13FO2/c13-8-12(6-7-12)9-15-11(14)10-4-2-1-3-5-10/h1-5H,6-9H2 |

InChI Key |

MULMJLCIRVGAFO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(COC(=O)C2=CC=CC=C2)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Fluoromethyl)cyclopropyl)methyl benzoate typically involves the reaction of (1-(Fluoromethyl)cyclopropyl)methanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate esterification. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene to dissolve the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-(Fluoromethyl)cyclopropyl)methyl benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Compounds with new functional groups replacing the fluoromethyl group.

Scientific Research Applications

Medicinal Chemistry

- Pharmaceutical Development : The compound is being investigated for its potential as a pharmaceutical intermediate. Its structural motifs may provide pathways for developing new drugs targeting various diseases, particularly those requiring high metabolic stability and bioavailability .

- Biological Activity Studies : Research has focused on its interactions with biological targets, including enzyme inhibition and receptor binding. These studies aim to elucidate potential therapeutic effects, such as anti-inflammatory and anticancer properties .

Organic Synthesis

- Building Block in Synthesis : (1-(Fluoromethyl)cyclopropyl)methyl benzoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through various chemical reactions, including oxidation, reduction, and substitution reactions.

- Reaction Mechanisms : The unique properties of the cyclopropyl group allow for interesting reaction mechanisms that can lead to the formation of diverse chemical entities. This aspect is particularly valuable in academic research for understanding reaction pathways and developing new synthetic methodologies .

Materials Science

- Specialty Chemicals Production : The compound's unique chemical properties make it suitable for producing specialty chemicals used in various industrial applications. These include agrochemicals and advanced materials that require specific performance characteristics.

- Coatings and Polymers : Its fluorinated structure may enhance the performance of coatings and polymers, providing benefits such as increased durability, chemical resistance, and improved physical properties .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer potential of this compound derivatives. The research involved synthesizing various analogs and assessing their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting potential as lead compounds in cancer therapy .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of this compound. Researchers synthesized several derivatives and tested them against key enzymes involved in metabolic pathways. The findings revealed promising inhibitory activity, highlighting the compound's potential role in drug design targeting metabolic disorders .

Mechanism of Action

The mechanism of action of (1-(Fluoromethyl)cyclopropyl)methyl benzoate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The cyclopropyl ring provides structural rigidity, which can affect the compound’s overall conformation and interaction with biological molecules. The benzoate ester group can undergo hydrolysis to release benzoic acid, which may have additional biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the cyclopropane ring significantly impacts molecular properties. Key analogs include:

Key Observations :

- Aminomethyl analog: The -CH₂NH₂ group (as HCl salt) introduces a positive charge, enabling ionic interactions in biological systems. This contrasts with the electroneutral fluoromethyl group, which may improve blood-brain barrier penetration .

- Phosphonate derivatives : Compounds with alkylamine or benzylamine substituents exhibit anti-cancer activity, suggesting that substituent bulk and basicity are critical for biological targeting .

Biological Activity

(1-(Fluoromethyl)cyclopropyl)methyl benzoate is a compound of interest due to its unique structural features, which may contribute to various biological activities. This article explores its biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a cyclopropyl group and a fluoromethyl substituent suggests that this compound may exhibit distinct chemical reactivity and biological activity compared to other benzoate derivatives.

Antimicrobial Activity

Many benzoate derivatives are known for their antimicrobial properties . Research indicates that this compound may possess antibacterial activity against various pathogens. A study highlighted that compounds with similar structures demonstrated efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are significant in clinical settings due to their resistance to conventional antibiotics .

Anti-inflammatory Effects

The compound's structure allows for potential anti-inflammatory effects . It is hypothesized that the fluoromethyl group can enhance the interaction with inflammatory mediators. In vitro studies have shown that related compounds can inhibit the release of pro-inflammatory cytokines such as IL-6 in macrophages stimulated by lipopolysaccharide (LPS) . This suggests that this compound could be further investigated for its role in managing inflammatory conditions.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on similar compounds, revealing insights into how modifications can enhance biological activity. For instance, the introduction of different substituents on the aromatic ring significantly influenced the potency against various targets. The findings suggest that optimizing the cyclopropyl and benzoate moieties could lead to more effective therapeutic agents .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Preliminary results indicate that compounds with similar structures have shown promise in reducing fibrosis in animal models, suggesting potential applications in treating fibrotic diseases . These studies emphasize the importance of evaluating both efficacy and safety profiles before clinical application.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (1-(Fluoromethyl)cyclopropyl)methyl benzoate, and how can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield?

- Methodological Answer : Start with esterification between (1-(fluoromethyl)cyclopropyl)methanol and benzoic acid derivatives (e.g., benzoyl chloride) under anhydrous conditions. Use catalysts like DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance reaction efficiency. Optimize solvent polarity (e.g., dichloromethane vs. THF) to balance reactivity and solubility. Monitor progress via TLC or GC-MS. Purify via column chromatography using gradients of ethyl acetate/hexane .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to verify cyclopropane ring protons (δ ~0.5–2.0 ppm) and benzoate ester carbonyl (δ ~165–170 ppm). Fluoromethyl groups exhibit characteristic splitting patterns due to F coupling .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in a mixture of diethyl ether and pentane .

Q. How should researchers address stability and storage challenges for cyclopropane-containing benzoate esters?

- Methodological Answer : Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis of the ester group. Avoid prolonged exposure to light or moisture. Pre-chill solvents during purification to reduce thermal degradation. Monitor degradation via periodic NMR analysis, focusing on ester carbonyl peak integrity .

Advanced Research Questions

Q. What experimental design strategies mitigate limitations in reproducibility when synthesizing fluorinated cyclopropane derivatives?

- Methodological Answer :

- Batch Variability : Standardize starting material purity (e.g., ≥99% for (1-(fluoromethyl)cyclopropane)methanol) and validate via GC-MS.

- Degradation Control : Implement continuous cooling during prolonged reactions (e.g., <5°C) to suppress thermal decomposition, as seen in organic waste matrices .

- Statistical Design : Use DOE (Design of Experiments) to evaluate interactions between variables (e.g., temperature, catalyst loading) and optimize robustness .

Q. How can computational modeling guide the design of cyclopropane-containing benzoates for targeted biological or material applications?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict conformational stability of the cyclopropane ring under physiological conditions using software like GROMACS.

- Docking Studies : Screen interactions with enzymes (e.g., esterases) using AutoDock Vina to assess hydrolysis resistance.

- QSAR Modeling : Correlate substituent effects (e.g., fluoromethyl position) with physicochemical properties (logP, polar surface area) .

Q. How do conflicting spectral data (e.g., NMR shifts) for structurally similar benzoate esters inform mechanistic studies?

- Methodological Answer :

- Comparative Analysis : Overlay H NMR spectra of analogs (e.g., methyl vs. fluoromethyl derivatives) to identify electronic effects of fluorine on cyclopropane ring strain.

- Isotopic Labeling : Synthesize C-labeled benzoate esters to track carbonyl group behavior during hydrolysis.

- DFT Calculations : Compute theoretical NMR chemical shifts (Gaussian 16) to resolve ambiguities in experimental data .

Q. What protocols ensure reliable detection of degradation byproducts in stability studies of this compound?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase C18 columns with mobile phases (water/acetonitrile + 0.1% formic acid) to separate degradation products.

- Degradation Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH) and analyze samples at 0, 7, 14, and 30 days.

- Fragmentation Patterns : Compare MS/MS spectra with synthetic standards (e.g., hydrolyzed benzoic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.